Cas no 112213-99-7 (1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine)

1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine structure
112213-99-7 structure
Product name:1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine
CAS No:112213-99-7
MF:C26H18N4O5
MW:466.444925785065
CID:2608322
PubChem ID:16468445

1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine
    • AKOS005411234
    • (E,E)-N,N'-[Oxydi(4,1-phenylene)]bis[1-(2-nitrophenyl)methanimine]
    • 112213-99-7
    • STK179710
    • 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}
    • DTXSID80586115
    • Inchi: InChI=1S/C26H18N4O5/c31-29(32)25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)35-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30(33)34/h1-18H
    • InChI Key: SOAUKFBHIQMPBX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 466.12771969Da
  • Monoisotopic Mass: 466.12771969Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126Ų
  • XLogP3: 5.7

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